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molecular formula C13H16BClO3 B1456938 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride CAS No. 380499-68-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No. B1456938
M. Wt: 266.53 g/mol
InChI Key: WOCXUWRCQSFHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446130B2

Procedure details

To the stirred solution of 2-amino-4-(trifluoromethyl)pyridine (10.79 g, 66.6 mmol) and 4-dimethylaminopyridine (7.39 g, 60.5 mmol) in Acetonitrile (125.00 ml) was added a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride (16.12 g, 60.50 mmol) in Acetonitrile (75.00 ml) dropwise at room temperature. The solution turned into suspension after about half an hour and was stirred at r. t. overnight. The reaction mixture was concentrated and partitioned between 250 ml 0.2 N HCl and 250 ml CH2Cl2. The organic phase was separated and washed with 2×250 ml 0.2N HCl. The organic phase was dried over MgSO4 and evaporated to dryness. The crude was purified on RediSep 220 g silica cartridge and eluted with 1 lt Hexane, 4 lt 10% EtOAc/Hexane, 4 lt 20% EtOAc/Hexane gave white solid product 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide. 1HNMR (CD3Cl, 500 MHz, δ): 8.83 (1H, br), 8.71 (1H, s), 8.45 (1H, d), 7.93 (4H, m), 7.30 (1H, d), 1.38 (12H, s).
Quantity
10.79 g
Type
reactant
Reaction Step One
Quantity
16.12 g
Type
reactant
Reaction Step One
Quantity
7.39 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[CH3:12][C:13]1([CH3:29])[C:17]([CH3:19])([CH3:18])[O:16][B:15]([C:20]2[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=2)[O:14]1>CN(C)C1C=CN=CC=1.C(#N)C>[CH3:18][C:17]1([CH3:19])[C:13]([CH3:12])([CH3:29])[O:14][B:15]([C:20]2[CH:28]=[CH:27][C:23]([C:24]([NH:1][C:2]3[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=[CH:4][N:3]=3)=[O:25])=[CH:22][CH:21]=2)[O:16]1

Inputs

Step One
Name
Quantity
10.79 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C(F)(F)F
Name
Quantity
16.12 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C(=O)Cl)C=C1)C
Name
Quantity
7.39 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred at r
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution turned into suspension after about half an hour
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between 250 ml 0.2 N HCl and 250 ml CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 2×250 ml 0.2N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified on RediSep 220 g silica cartridge
WASH
Type
WASH
Details
eluted with 1 lt Hexane, 4 lt 10% EtOAc/Hexane, 4 lt 20% EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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